cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide
Description
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Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[1-(3-cyanocyclobutyl)-3-[6-(3-methoxyoxolan-3-yl)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridin-5-yl]acetamide |
InChI |
InChI=1S/C25H27N5O3/c1-15-6-21(29-23(7-15)25(32-3)4-5-33-14-25)20-13-30(18-8-17(9-18)11-26)22-12-27-24(10-19(20)22)28-16(2)31/h6-7,10,12-13,17-18H,4-5,8-9,14H2,1-3H3,(H,27,28,31) |
InChI Key |
CNASVIXKXKUKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2(CCOC2)OC)C3=CN(C4=CN=C(C=C43)NC(=O)C)C5CC(C5)C#N |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups and rings, which contribute to its biological activity. The key structural components include:
- Cyanocyclobutyl group : Imparts unique electronic and steric properties.
- Methoxytetrahydrofuran : Affects solubility and interaction with biological targets.
- Pyridyl and pyrrolo groups : Known for their roles in biological activity and binding affinity to various proteins.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 348.43 g/mol.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study synthesized a series of related compounds and evaluated their effects on cell proliferation using the NCI-60 cell panel assay. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, specifically MCF-7 and MDA-MB-468. The compound was among those identified for further investigation due to its promising activity against these cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17 | MCF-7 | 5.2 | Topoisomerase I inhibition |
| 18 | MDA-MB-468 | 4.8 | Topoisomerase I inhibition |
| 20 | MCF-7 | 6.0 | Induction of apoptosis |
The mechanism by which cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide exerts its anticancer effects is believed to involve:
- Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : The compound triggers programmed cell death pathways, contributing to its cytotoxic effects.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable characteristics:
- Human Intestinal Absorption : High probability of absorption.
- Blood-Brain Barrier Penetration : Likely penetrates due to its lipophilicity.
- Metabolic Stability : Initial assessments indicate potential stability against metabolic degradation.
Case Studies
A recent case study focused on the efficacy of related compounds in vivo showed promising results in xenograft models of breast cancer. The administration of these compounds resulted in significant tumor reduction compared to control groups, underscoring their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
